Cas no 102904-16-5 (Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-)
![Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]- structure](https://www.kuujia.com/scimg/cas/102904-16-5x500.png)
102904-16-5 structure
Product name:Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-
Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-
- 1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
- Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-met
- MALLOTOCHROMANOL
- DTXSID80908116
- 102904-16-5
- CHEMBL454327
- 1-{6-[(3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-yl}ethan-1-one
-
- Inchi: InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3
- InChI Key: GCNSBSLHQZFIMO-UHFFFAOYSA-N
- SMILES: C(C1C2=C(CC(O)C(C)(C)O2)C(O)=C(CC2=C(OC)C(C)=C(O)C(C(=O)C)=C2O)C=1O)(=O)C
Computed Properties
- Exact Mass: 460.17334
- Monoisotopic Mass: 460.17333247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 154Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 153.75
Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]- Related Literature
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
102904-16-5 (Ethanone,1-[3-[(8-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-) Related Products
- 63565-07-1((5,7-Dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanone)
- 2172040-87-6(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoro-N-methylpropanamido}acetic acid)
- 478042-72-7(ethyl N-[(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate)
- 113508-13-7(3-(2-chloro-6-nitrophenyl)propanenitrile)
- 1788016-24-9(1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine)
- 1854550-83-6(2(1H)-Pyridinone, 5-amino-1-[(phenylmethoxy)methyl]-)
- 851805-64-6(1-(2,3-dimethoxybenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)
- 67826-81-7(1-Iodo-1-decyne)
- 5271-28-3(1-Methyl-2-phenyl-piperazine Dihydrochloride)
- 4478-33-5(2-(2-hydroxypropan-2-yl)-5-methylphenol)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
